Tributylstannanylium;trifluoromethanesulfonate

Catalog No.
S802550
CAS No.
68725-14-4
M.F
C13H27F3O3SSn
M. Wt
439.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylstannanylium;trifluoromethanesulfonate

CAS Number

68725-14-4

Product Name

Tributylstannanylium;trifluoromethanesulfonate

IUPAC Name

tributylstannanylium;trifluoromethanesulfonate

Molecular Formula

C13H27F3O3SSn

Molecular Weight

439.1 g/mol

InChI

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1

InChI Key

LIQOILBASIAIQC-UHFFFAOYSA-M

SMILES

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]

Use in Organotin Reagents

Use in Ion-Pair Chromatography

Use in Perovskite Solar Cells

Use in Esterification Catalyst

Use in Acylation Reactions

Use in Trifluoromethylsulfinylation and Trifluoromethylsulfonylation Reactions

Use in Analysis of Ionic Liquids

Tributylstannanylium trifluoromethanesulfonate is an organotin compound characterized by the presence of a tributylstannanylium cation and a trifluoromethanesulfonate anion. The general formula for this compound can be represented as C12H27Sn+CF3SO3\text{C}_{12}\text{H}_{27}\text{Sn}^+\cdot \text{CF}_3\text{SO}_3^-. This compound is notable for its unique properties derived from both its organotin structure and the highly electronegative trifluoromethanesulfonate group, which enhances its reactivity and stability in various

TBT triflate is a suspected endocrine disruptor and may exhibit similar toxicity as other organotin compounds.

  • Skin and Eye Irritant: Can cause irritation upon contact with skin and eyes [].
  • Environmental Concerns: Organotin compounds are known to be toxic to aquatic organisms. Proper disposal procedures should be followed.
, primarily as a Lewis acid. Its reactivity is significantly influenced by the presence of the trifluoromethanesulfonate group, which acts as an excellent leaving group. Key reactions include:

  • Silylation Reactions: It can facilitate the silylation of alcohols and amines, forming stable silyl ethers or amines.
  • Electrophilic Additions: The tributylstannanylium cation acts as a strong electrophile, allowing for nucleophilic substitutions in organic synthesis.
  • Formation of Organotin Compounds: It can react with various nucleophiles to form new organotin derivatives.

The biological activity of tributylstannanylium trifluoromethanesulfonate is primarily associated with its toxicity and potential environmental impact. Organotin compounds, including tributylstannanylium, are known to exhibit endocrine-disrupting properties and have been linked to various ecological hazards. Studies have shown that organotin compounds can affect reproductive systems in marine organisms and pose risks to human health through bioaccumulation.

The synthesis of tributylstannanylium trifluoromethanesulfonate typically involves the reaction of tributylstannane with trifluoromethanesulfonic acid or its derivatives. A common method includes:

  • Preparation of Tributylstannanylium: Reacting tributylstannane with a suitable electrophile to form the tributylstannanylium cation.
  • Anion Exchange: Introducing trifluoromethanesulfonate to form the final compound. This can be achieved under inert conditions to prevent moisture interference.
C4H9Sn++CF3SO3C12H27Sn+CF3SO3\text{C}_4\text{H}_{9}\text{Sn}^++\text{CF}_3\text{SO}_3^-\rightarrow \text{C}_{12}\text{H}_{27}\text{Sn}^+\cdot \text{CF}_3\text{SO}_3^-

Tributylstannanylium trifluoromethanesulfonate finds applications in various fields, including:

  • Organic Synthesis: It serves as a reagent in organic synthesis for forming complex molecules due to its strong electrophilic nature.
  • Catalysis: Utilized as a catalyst in polymerization reactions and other organic transformations.
  • Material Science: Its properties make it suitable for developing advanced materials, particularly in electronics and coatings.

Research on interaction studies involving tributylstannanylium trifluoromethanesulfonate focuses on its behavior in different chemical environments. These studies often examine:

  • Reactivity with Nucleophiles: Understanding how it interacts with various nucleophiles helps optimize its use in synthetic pathways.
  • Environmental Impact: Investigating its degradation products and their effects on ecosystems is crucial due to the toxic nature of organotin compounds.

Tributylstannanylium trifluoromethanesulfonate shares structural similarities with other organotin compounds. Here are some similar compounds along with their unique features:

Compound NameStructure TypeUnique Features
Tributyltin chlorideOrganotin CompoundKnown for its biocidal properties but highly toxic to marine life
Triphenyltin hydroxideOrganotin CompoundUsed as a fungicide; less reactive than tributyl derivatives
Trimethylsilyl trifluoromethanesulfonateOrganosilicon CompoundActs as a silylating agent; widely used in organic synthesis
Triethylamine trifluoromethanesulfonateQuaternary AmmoniumUtilized in different catalytic applications

Tributylstannanylium trifluoromethanesulfonate is unique due to its specific reactivity profile and applications in organic synthesis compared to these similar compounds, particularly regarding its role as a Lewis acid and its environmental implications.

Dates

Modify: 2023-08-15

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